molecular formula C12H16Cl3NO3 B12675446 Diethylammonium (2,4,5-trichlorophenoxy)acetate CAS No. 23819-11-6

Diethylammonium (2,4,5-trichlorophenoxy)acetate

Cat. No.: B12675446
CAS No.: 23819-11-6
M. Wt: 328.6 g/mol
InChI Key: CFIABBBIDUBPQY-UHFFFAOYSA-N
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Description

Diethylammonium (2,4,5-trichlorophenoxy)acetate is a diethylammonium salt formulation of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a synthetic auxin that functions as a chlorophenoxy acetic acid herbicide . This compound is part of a group of ammonium salts of 2,4,5-trichlorophenoxyacetate . Its primary research value lies in the study of historical herbicide formulations, plant growth regulation, and the environmental behavior of phenoxy herbicides. The compound acts as an auxin mimic, disrupting normal plant growth processes and leading to uncontrolled growth and eventual defoliation in broad-leaf plants . The parent acid, 2,4,5-T, is known for its role in Agent Orange and was phased out of agricultural use starting in the late 1970s due to toxicity concerns related to TCDD contamination during its manufacturing process . The international trade of 2,4,5-T is now restricted by the Rotterdam Convention . As part of the 2,4,5-T amines group, this chemical is classified as toxic and/or corrosive, and appropriate safety precautions must be taken when handling . This product is intended FOR RESEARCH USE ONLY and is strictly not for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

23819-11-6

Molecular Formula

C12H16Cl3NO3

Molecular Weight

328.6 g/mol

IUPAC Name

diethylazanium;2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C8H5Cl3O3.C4H11N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3-5-4-2/h1-2H,3H2,(H,12,13);5H,3-4H2,1-2H3

InChI Key

CFIABBBIDUBPQY-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]CC.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylammonium (2,4,5-trichlorophenoxy)acetate can be synthesized through the reaction of 2,4,5-trichlorophenoxyacetic acid with diethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Acid-Base Reactions

The compound readily undergoes acid-base equilibria due to its ionic nature. In aqueous solutions, the diethylammonium cation (C2H5)2NH2+\text{C}_2\text{H}_5)_2\text{NH}_2^+) acts as a weak acid, while the 2,4,5-trichlorophenoxyacetate anion (C8H4Cl3O3\text{C}_8\text{H}_4\text{Cl}_3\text{O}_3^-) functions as a weak base.

ConditionReactionOutcomeReference
Acidic (pH < 3)(C2H5)2NH2++H+(C2H5)2NH32+\text{(C}_2\text{H}_5)_2\text{NH}_2^+ + \text{H}^+ \rightarrow \text{(C}_2\text{H}_5)_2\text{NH}_3^{2+}Protonation of the ammonium cation
Basic (pH > 10)C8H4Cl3O3+OHC8H5Cl3O3+H2O\text{C}_8\text{H}_4\text{Cl}_3\text{O}_3^- + \text{OH}^- \rightarrow \text{C}_8\text{H}_5\text{Cl}_3\text{O}_3 + \text{H}_2\text{O}Deprotonation to free acid

Hydrolysis

The ester-like carboxylate group in the anion undergoes hydrolysis under acidic or alkaline conditions, regenerating the parent acid or forming derivatives.

Acid-Catalyzed Hydrolysis

In acidic media, the anion reacts with water to form 2,4,5-trichlorophenoxyacetic acid:
C8H4Cl3O3+H3O+C8H5Cl3O3+H2O\text{C}_8\text{H}_4\text{Cl}_3\text{O}_3^- + \text{H}_3\text{O}^+ \rightarrow \text{C}_8\text{H}_5\text{Cl}_3\text{O}_3 + \text{H}_2\text{O}
This reaction is reversible and depends on pH .

Alkaline Hydrolysis

Under basic conditions, saponification occurs, yielding the corresponding carboxylate salt:
C8H4Cl3O3+OHC8H3Cl3O32+H2O\text{C}_8\text{H}_4\text{Cl}_3\text{O}_3^- + \text{OH}^- \rightarrow \text{C}_8\text{H}_3\text{Cl}_3\text{O}_3^{2-} + \text{H}_2\text{O}
This pathway is less common due to the compound’s limited solubility in strongly alkaline solutions.

Esterification and Transesterification

The carboxylate anion can participate in esterification with alcohols under catalytic conditions (e.g., H2SO4\text{H}_2\text{SO}_4):
C8H4Cl3O3+R-OHC8H4Cl3O3R+OH\text{C}_8\text{H}_4\text{Cl}_3\text{O}_3^- + \text{R-OH} \rightarrow \text{C}_8\text{H}_4\text{Cl}_3\text{O}_3\text{R} + \text{OH}^-
For example, reaction with methanol produces methyl 2,4,5-trichlorophenoxyacetate, a volatile ester derivative.

Substitution Reactions

The trichlorophenoxy moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

ReagentConditionsProductMechanismReference
NaOH\text{NaOH}High temperature2,4,5-Trichlorophenol + glycolateHydroxide displacement
NH3\text{NH}_3PressureAminated derivativesAmmonolysis

Thermal Decomposition

At elevated temperatures (>200°C), the compound degrades into hazardous byproducts, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a carcinogen:
C12H16Cl3NO3ΔC12H4Cl4O2+CO2+HCl+NH3\text{C}_{12}\text{H}_{16}\text{Cl}_3\text{NO}_3 \xrightarrow{\Delta} \text{C}_{12}\text{H}_4\text{Cl}_4\text{O}_2 + \text{CO}_2 + \text{HCl} + \text{NH}_3
This reaction is highly dependent on temperature control during synthesis and storage .

Photochemical Degradation

UV irradiation induces cleavage of the phenoxyacetate bond, generating chlorinated phenols and acetic acid derivatives:
C8H4Cl3O3hνC6H3Cl3O+CH3COO\text{C}_8\text{H}_4\text{Cl}_3\text{O}_3^- \xrightarrow{h\nu} \text{C}_6\text{H}_3\text{Cl}_3\text{O} + \text{CH}_3\text{COO}^-
This pathway contributes to environmental persistence reduction .

Complexation with Metals

The carboxylate group chelates metal ions (e.g., Fe3+,Cu2+\text{Fe}^{3+}, \text{Cu}^{2+}), forming stable complexes that alter solubility and bioavailability:
C8H4Cl3O3+Mn+[M(C8H4Cl3O3)n](n1)\text{C}_8\text{H}_4\text{Cl}_3\text{O}_3^- + \text{M}^{n+} \rightarrow [\text{M}(\text{C}_8\text{H}_4\text{Cl}_3\text{O}_3)_n]^{(n-1)-}
These complexes are studied for their role in soil mobility and toxicity .

Scientific Research Applications

Herbicidal Applications

Diethylammonium (2,4,5-trichlorophenoxy)acetate is primarily recognized for its use as a herbicide. It functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

  • Target Crops : It has been utilized for controlling broadleaf weeds in various crops such as rice and other agricultural fields .
  • Mechanism of Action : The compound works by disrupting normal plant growth patterns, effectively controlling unwanted vegetation in managed landscapes .

Toxicological Studies

Research has extensively documented the toxicological effects of 2,4,5-trichlorophenoxyacetic acid and its derivatives. Although this compound is less studied specifically, related compounds have shown significant health impacts.

  • Acute Toxicity : Studies indicate that the compound can exhibit acute toxicity in various animal models. For instance, the LD50 values for related compounds range from 500 to 750 mg/kg body weight in rats .
  • Chronic Exposure Effects : Long-term exposure studies have linked chlorophenoxy herbicides to various health issues, including potential carcinogenic effects and endocrine disruption . However, definitive conclusions regarding this compound specifically remain limited.

Environmental Impact

The environmental implications of this compound are significant due to its persistence and potential bioaccumulation in aquatic ecosystems.

  • Aquatic Toxicity : The compound is highly toxic to aquatic organisms; thus, its use requires careful management to prevent environmental contamination .
  • Degradation Studies : Research into the degradation pathways of chlorophenoxy herbicides indicates that under certain conditions, these compounds can break down into more harmful substances like dioxins .

Case Study 1: Agricultural Use in Vietnam

During the Vietnam War, 2,4,5-trichlorophenoxyacetic acid was used extensively for defoliation purposes. Studies conducted post-war have shown increased rates of congenital disabilities among children born to veterans exposed to this herbicide. Although this compound was not specifically mentioned in these studies, they highlight the potential risks associated with chlorophenoxy herbicides .

Case Study 2: Occupational Exposure

A cohort study involving pesticide applicators revealed no significant increase in cancer mortality among workers exposed to 2,4-D and other related chemicals; however, some cases of nasal carcinoma were noted among those exposed to lower concentrations of 2,4,5-trichlorophenoxyacetic acid . This suggests a need for further investigation into the long-term health effects of exposure to this compound.

Data Table: Summary of Toxicity and Environmental Impact

Parameter Value/Observation
LD50 (Rats)500-750 mg/kg
Aquatic ToxicityVery toxic
Chronic Exposure RisksPotential carcinogenic effects
Environmental PersistenceHigh; can degrade into harmful dioxins

Mechanism of Action

The mechanism of action of diethylammonium (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Diethylammonium (2,4,5-trichlorophenoxy)acetate with esters and other ammonium salts of 2,4,5-T:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Key Properties Application
This compound Not specified C₁₄H₂₀Cl₃NO₃ 356.67 Lower Ionic salt; high water solubility Pesticide (aqueous formulations)
Methyl (2,4,5-trichlorophenoxy)acetate 1928-37-6 C₉H₇Cl₃O₃ 269.51 Not reported Melting point: 159°C; solid at room temperature Herbicide
Nonyl 2-(2,4,5-trichlorophenoxy)acetate 2630-16-2 C₁₇H₂₃Cl₃O₃ ~373.73* Not reported Lipophilic ester; persistent in environment Herbicide
Benzyl (2,4,5-trichlorophenoxy)acetate 61435-05-0 C₁₅H₁₁Cl₃O₃ 343.98 5.1 High hydrophobicity; synthetic intermediate Research/Industrial use
Butyl (2,4,5-trichlorophenoxy)acetate (n-butyl) 93-79-8 C₁₂H₁₃Cl₃O₃ 311.58 4.81 Liquid formulation; moderate persistence Herbicide
Butan-2-yl (2,4,5-trichlorophenoxy)acetate (sec-butyl) 61792-07-2 C₁₂H₁₃Cl₃O₃ 311.59 Not reported Isomeric form; similar to n-butyl ester Specialty herbicide
Benzyltrimethylammonium (2,4,5-trichlorophenoxy)acetate Not specified C₁₉H₂₁Cl₃NO₃ ~434.69* Not reported Quaternary ammonium salt; enhanced stability Experimental herbicide

*Calculated based on molecular formulas.

Key Differences and Research Findings

Solubility and Formulation
  • Diethylammonium salt : The ionic nature of this compound increases water solubility compared to esters, enabling use in foliar sprays and soil treatments .
  • Esters (Methyl, Butyl, Benzyl) : Higher logP values (e.g., 4.81–5.1) indicate lipophilicity, favoring oil-based formulations and prolonged environmental persistence .
Environmental Impact
  • Nonyl and Benzyl esters: High hydrophobicity correlates with bioaccumulation and toxicity concerns, as noted in environmental risk assessments .

Biological Activity

Diethylammonium (2,4,5-trichlorophenoxy)acetate is a chemical compound derived from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a herbicide that has been widely studied for its biological activity and potential health effects. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, toxicological effects, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C12H14Cl3O3N
  • CAS Number : 2464-48-4

Pharmacokinetics

The absorption and distribution of this compound are influenced by its chemical structure. Studies indicate that after oral administration, the compound is rapidly absorbed and metabolized into its active form, 2,4,5-T. The pharmacokinetic profile shows:

  • Half-life : Approximately 23.1 hours in humans and 4.7 hours in rats after oral administration of doses around 5 mg/kg .
  • Protein Binding : The compound exhibits strong binding to plasma proteins, affecting its distribution in various tissues such as the liver and kidneys .

Toxicological Effects

This compound has been associated with several acute and chronic health effects:

  • Acute Toxicity : The LD50 values for various species indicate significant toxicity. For example:
    • Rats: 500-750 mg/kg
    • Mice: 400-800 mg/kg
    • Dogs: 100 mg/kg .

Symptoms of acute exposure include:

  • Neurological effects such as muscle twitching and seizures.
  • Respiratory distress evidenced by lung edema.
  • Hepatic damage characterized by fatty degeneration and necrosis .
  • Chronic Health Effects : Long-term exposure has been linked to several chronic conditions:
    • Potential carcinogenic effects with limited evidence suggesting thyroid cancer risk in animal studies .
    • Reproductive hazards have not been conclusively established based on current studies .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Leukocyte Counts :
    • Species : Rats (Wistar strain)
    • Dosage : Multiple doses ranging from 15 to 120 mg/kg over five weeks.
    • Findings : Significant decreases in total leukocyte counts were observed at doses starting from 60 mg/kg .
  • Dermal Absorption Study :
    • Species : Various mammals including dogs and mice.
    • Findings : Dermal exposure resulted in mild skin irritation and systemic absorption leading to similar toxicological profiles as seen with oral administration .

Comparative Toxicity Table

SpeciesRoute of AdministrationLD50 (mg/kg)Observed Effects
RatsOral500-750Stiff-leggedness, myotonia
MiceOral400-800Weight loss, ataxia
DogsOral100Severe neurological symptoms

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Diethylammonium (2,4,5-trichlorophenoxy)acetate with high purity?

  • Methodological Answer :

  • Reagent Selection : Use stoichiometric equivalents of diethylamine and (2,4,5-trichlorophenoxy)acetic acid to avoid residual reactants.
  • Solvent System : Methanol or ethanol is preferred for solubility and recrystallization. Sulfuric acid (1 mL) can act as a catalyst for esterification or salt formation .
  • Purification : Recrystallize the product from ethanol to remove impurities. Monitor purity via HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Example Table :
StepParameterConditions
ReactionSolventMethanol (20 mL/g substrate)
CatalystH₂SO₄1 mL per 0.01 moles substrate
RecrystallizationSolventEthanol

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Look for diethylammonium protons (δ 1.2–1.4 ppm, triplet; δ 3.0–3.2 ppm, quartet) and aromatic protons from the trichlorophenoxy group (δ 6.8–7.5 ppm) .
  • ¹³C NMR : Carboxylic carbon (δ ~170 ppm) and aromatic carbons (δ 120–140 ppm) .
  • FT-IR : Confirm the presence of carboxylate (COO⁻) stretch at ~1550–1650 cm⁻¹ and NH⁺ deformation at ~1500 cm⁻¹ .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?

  • Methodological Answer :

  • Ethanol is the most effective solvent due to its moderate polarity and ability to dissolve both ionic and organic components. Recrystallization yields >95% purity when cooled to 0–4°C .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in bioactivity data across studies involving this compound?

  • Methodological Answer :

  • Purity Verification : Use HPLC-MS to confirm sample integrity (e.g., detect degradation products like 2,4,5-trichlorophenol ).
  • Standardized Bioassays : Control variables such as pH (6–8), temperature (25°C), and solvent (DMSO <1% v/v) to ensure reproducibility .
  • Example Data Contradiction : Discrepancies in herbicidal efficacy may arise from soil organic matter content. Perform soil column studies with standardized organic matter (e.g., 2–5% humic acid) .

Q. How can researchers design experiments to assess environmental persistence in agricultural soils?

  • Methodological Answer :

  • Degradation Pathways : Use ¹⁴C-labeled compound to track mineralization (CO₂ evolution) and bound residues .
  • Soil Microcosm Setup :
  • Incubate soil (pH 6.5, 25°C) with 10 ppm compound.
  • Monitor via LC-MS/MS for parent compound and metabolites (e.g., 2,4,5-trichlorophenol, half-life ~30–60 days) .
  • Table : Environmental Parameters
ParameterOptimal Range
Soil pH5.5–7.0
Temperature20–30°C
Microbial ActivityAerobic, 60% water-holding capacity

Q. What strategies differentiate isomeric impurities from degradation products in samples?

  • Methodological Answer :

  • Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve stereoisomers .
  • High-Resolution MS : Identify exact masses (e.g., m/z 356.96 for [M+H]⁺) and isotopic patterns (³⁵Cl/³⁷Cl) to distinguish isomers .

Regulatory and Safety Considerations

Q. What are the critical toxicological parameters to evaluate for lab safety protocols?

  • Methodological Answer :

  • Acute Toxicity : LD₅₀ (oral, rat) is ~300–500 mg/kg; use PPE (gloves, goggles) during handling .
  • Environmental Hazard : Classified as a List 1.1 hazardous substance in Thailand; avoid discharge into waterways .

Data Reproducibility and Validation

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Spike-and-Recovery Tests : Add known concentrations (0.1–10 ppm) to soil/water samples. Recovery rates should be 85–115% .
  • Inter-Laboratory Comparison : Share samples with partner labs using standardized LC-MS/MS protocols (e.g., ESI⁻ mode, MRM transitions m/z 357→214) .

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